
6-Bromo-5-methylnicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-methylnicotinohydrazide is a chemical compound that belongs to the class of nicotinohydrazides. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the nicotinohydrazide skeleton. Nicotinohydrazides are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylnicotinohydrazide typically involves the bromination of 5-methylnicotinic acid followed by the formation of the hydrazide. The general synthetic route can be summarized as follows:
Bromination: 5-Methylnicotinic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Formation of Hydrazide: The brominated product is then reacted with hydrazine hydrate to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-methylnicotinohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazide group can participate in redox reactions.
Condensation Reactions: The compound can form Schiff bases with aldehydes and ketones.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the hydrazide group.
Condensation: Schiff bases or hydrazones.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-methylnicotinohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, particularly for its antimicrobial and anticancer properties.
Coordination Chemistry: The compound can act as a ligand in the formation of metal complexes, which are studied for their biological activities.
Material Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-methylnicotinohydrazide involves its interaction with biological targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bromine atom may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide
- 6-Bromo-2’-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide
Uniqueness
6-Bromo-5-methylnicotinohydrazide is unique due to the presence of both a bromine atom and a methyl group on the nicotinohydrazide skeleton. This specific substitution pattern can influence its biological activity and chemical reactivity, making it distinct from other nicotinohydrazides.
Eigenschaften
Molekularformel |
C7H8BrN3O |
|---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
6-bromo-5-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-5(7(12)11-9)3-10-6(4)8/h2-3H,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
AICOJHGRUUAPHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1Br)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)

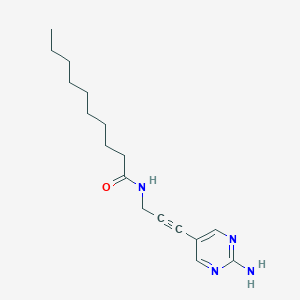
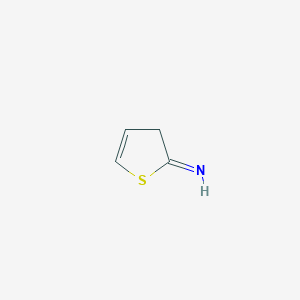
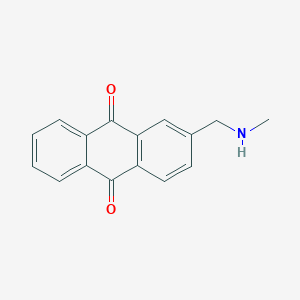



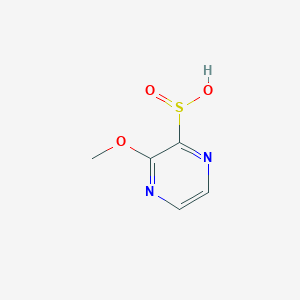
![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
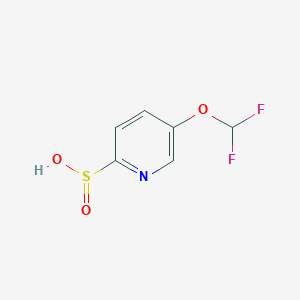
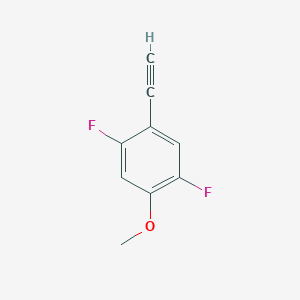

![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)
